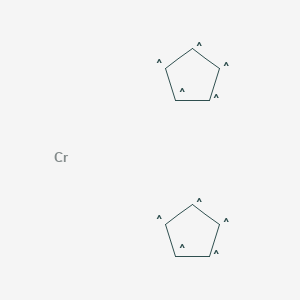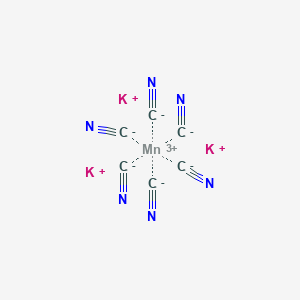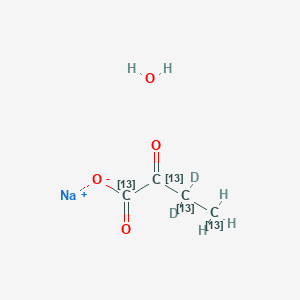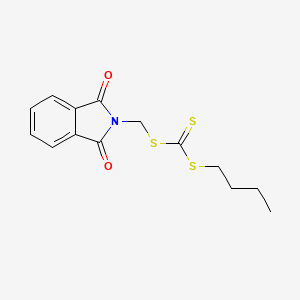
Phthalimidomethyl butyl trithiocarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Solubility: It dissolves in several organic solvents at room temperature, including tetrahydrofuran (THF) and dichloromethane .
Phthalimidomethyl butyl trithiocarbonate: is a solid compound with a molecular formula of CHNOS. It appears as a colorless to pale yellow solid with a distinct odor.
Vorbereitungsmethoden
Synthetic Routes: PTBTC can be synthesized through various methods, including radical polymerization techniques.
Reaction Conditions: The exact conditions depend on the specific synthetic route employed.
Industrial Production: Information on large-scale industrial production methods is limited, but PTBTC is commonly used in controlled radical polymerization processes .
Analyse Chemischer Reaktionen
Reactivity: PTBTC is a reversible addition-fragmentation chain transfer (RAFT) agent, making it useful for controlled radical polymerization.
Common Reagents and Conditions: PTBTC participates in polymerization reactions with monomers such as butyl acrylate (BA) and N-isopropylacrylamide (NIPAM) .
Major Products: When used as a chain transfer agent (CTA), PTBTC leads to end-functional polymers with predictable molecular weights and narrow distributions .
Wissenschaftliche Forschungsanwendungen
Chemistry: PTBTC plays a crucial role in controlled radical polymerization, allowing precise control over polymer chain growth.
Biology and Medicine: While specific applications are not widely documented, its use in drug delivery systems and biomaterials is an area of interest.
Industry: PTBTC contributes to the development of functional materials and polymers .
Wirkmechanismus
- PTBTC acts as a RAFT agent, facilitating controlled polymerization by reversible addition and fragmentation of polymer chains.
- Its mechanism involves mediating the transfer of growing polymer radicals, leading to well-defined polymer structures .
Vergleich Mit ähnlichen Verbindungen
- PTBTC’s uniqueness lies in its role as a RAFT agent, providing precise control over polymerization.
- Similar Compounds: While PTBTC is distinct, other RAFT agents, such as dithiocarbamates and xanthates, share similar functionalities .
Eigenschaften
CAS-Nummer |
19194-21-9 |
|---|---|
Molekularformel |
C14H15NO2S3 |
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
2-(butylsulfanylcarbothioylsulfanylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H15NO2S3/c1-2-3-8-19-14(18)20-9-15-12(16)10-6-4-5-7-11(10)13(15)17/h4-7H,2-3,8-9H2,1H3 |
InChI-Schlüssel |
OUCYVVFRLVYRSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC(=S)SCN1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] heptadecanethioate](/img/structure/B12059704.png)

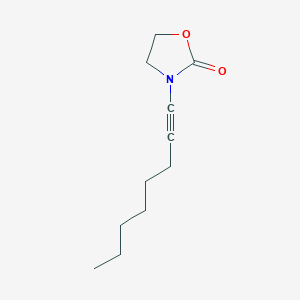
![(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12059727.png)

